N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)22(26)24-10-9-18-7-8-20(13-19(18)14-24)23-21(25)12-17-6-4-5-16(3)11-17/h4-8,11,13,15H,9-10,12,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHIOSIMKJPLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced through an acylation reaction. This can be achieved by reacting the tetrahydroisoquinoline intermediate with isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the intermediate with m-tolyl acetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkers
Several acetamide derivatives share structural motifs with the target compound but differ in core heterocycles or substituents:
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Features a triazole ring instead of tetrahydroisoquinoline and a phenoxy group. WH7 demonstrated auxin-like activity in plant growth studies, suggesting acetamide derivatives can modulate biological pathways through diverse receptor interactions .
- Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide): Incorporates a pyridine ring and dimethylphenoxy group. Its deacetylated form (602-UC) showed enhanced solubility but reduced receptor-binding affinity compared to the parent compound, highlighting the role of acetyl groups in pharmacokinetics .
- Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide): These compounds, patented for therapeutic applications, replace the tetrahydroisoquinoline core with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
Functional Group Variations
- Isobutyryl vs. Acetyl Substituents: The isobutyryl group in the target compound introduces greater steric bulk compared to acetylated analogues like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. This bulk may influence binding pocket interactions in enzyme targets, as seen in morpholinone derivatives where acetyl groups favor hydrogen bonding .
- m-Tolyl vs. Other Aryl Groups : The m-tolyl substituent provides moderate lipophilicity, contrasting with electron-withdrawing groups (e.g., chloro in WH7) or electron-donating groups (e.g., methoxy in benzothiazole derivatives). Such variations impact solubility and membrane permeability .
Pharmacological and Physicochemical Comparisons
Pharmacological Activity
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogues:
- Auxin Agonists (e.g., WH7, 602) : These compounds bind auxin receptors with IC50 values in the micromolar range, suggesting acetamide derivatives with aromatic substituents may exhibit hormone-mimetic effects .
- Benzothiazole Derivatives: Demonstrated activity in kinase inhibition assays, attributed to the benzothiazole core’s planar structure. The tetrahydroisoquinoline core in the target compound, being non-planar, may favor different target selectivity .
Physicochemical Properties
Biological Activity
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Structural Characteristics
The compound features a tetrahydroisoquinoline core combined with an isobutyryl group and a m-tolyl acetamide moiety. This unique structure is believed to contribute significantly to its biological activity. The tetrahydroisoquinoline framework is often associated with neuroprotective effects, while the sulfonamide group is known for its antibacterial properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects by inhibiting folic acid synthesis in bacteria. This suggests potential applications in treating bacterial infections.
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The presence of the tetrahydroisoquinoline structure is linked to apoptosis induction in tumor cells .
- Neuroprotective Effects : The tetrahydroisoquinoline scaffold is also noted for its neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to reduced tumor viability .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic potential of various tetrahydroisoquinoline derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range). Morphological changes characteristic of apoptosis were observed in treated cells .
Q & A
Basic: What are the recommended synthetic routes for N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide?
A multi-step approach is typically employed:
Core scaffold preparation : Start with substituted tetrahydroisoquinoline derivatives. For example, describes alkylation of m-toluidine with chloroacetyl chloride to form 2-chloro-N-(m-tolyl)acetamide.
Functionalization : Introduce the isobutyryl group via nucleophilic acyl substitution or coupling reactions. highlights the importance of solvent choice (e.g., dichloromethane) and bases like Na₂CO₃ to facilitate acylation.
Purification : Use silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) or recrystallization (e.g., ethyl acetate) to isolate the final product .
Basic: How is structural confirmation of this compound performed?
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions. For example, aromatic protons in the m-tolyl group appear as distinct doublets (δ ~7.1–7.4 ppm), while the isobutyryl methyl groups show singlets at δ ~1.2–1.5 ppm .
- Mass spectrometry : Confirm molecular weight via ESI/APCI(+), with expected [M+H]⁺ peaks matching theoretical calculations (e.g., reports m/z 347 for a related acetamide) .
Advanced: How can contradictory biological activity data be resolved for this compound?
Contradictions often arise from assay variability or off-target effects. Example strategies:
- Comparative binding assays : Use competitive inhibition studies (e.g., radioligand binding assays for receptors like dopamine D2-like subtypes, as in ) to quantify selectivity .
- Dose-response profiling : Determine IC₅₀ values across multiple replicates. reports IC₅₀ values of 83.6 µM and 102.5 µM for related compounds against SmCD1, highlighting the need for standardized protocols .
- Orthogonal assays : Pair functional assays (e.g., β-arrestin recruitment) with enzymatic inhibition tests to validate target engagement .
Advanced: What computational methods are suitable for optimizing its pharmacological profile?
- Molecular docking : Use crystal structures (e.g., D4R receptor in ) to predict binding modes and guide structural modifications .
- QSAR modeling : Correlate substituent effects (e.g., isobutyryl vs. acetyl groups) with bioactivity data to prioritize analogs .
- ADMET prediction : Tools like SwissADME can forecast solubility and metabolic stability, critical for lead optimization .
Basic: What analytical techniques ensure purity and stability during storage?
- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection. Adjust gradients (e.g., 0–8% MeOH in CH₂Cl₂) to resolve degradation products .
- Thermogravimetric analysis (TGA) : Assess thermal stability under controlled nitrogen flow to determine optimal storage conditions .
Advanced: How does the m-tolyl group influence receptor binding compared to other aryl substituents?
The m-tolyl group enhances hydrophobic interactions with receptor pockets. demonstrates that substituting m-tolyl with p-fluorophenyl or methoxyphenyl alters binding affinities for dopamine receptors by up to 10-fold. Steric effects from the methyl group may also restrict rotational freedom, improving selectivity .
Basic: What are the key challenges in scaling up synthesis?
- Intermediate instability : Protect reactive intermediates (e.g., chloroacetamides) under inert atmospheres to prevent hydrolysis .
- Purification bottlenecks : Replace column chromatography with continuous flow reactors () or crystallization for large batches .
Advanced: What mechanistic insights exist for its potential antibacterial activity?
suggests structural analogs inhibit bacterial enzymes like topoisomerase IV. Molecular dynamics simulations could clarify interactions with catalytic residues (e.g., hydrogen bonding with the acetamide carbonyl) .
Basic: How is solubility optimized for in vivo studies?
- Co-solvent systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- Prodrug derivatization : Introduce phosphate or glycoside groups to improve bioavailability .
Advanced: What strategies address low yield in the final acylation step?
- Catalyst screening : Test HATU or BOP () for improved coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
